molecular formula C11H12ClN3S B12736828 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- CAS No. 110623-26-2

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-

Cat. No.: B12736828
CAS No.: 110623-26-2
M. Wt: 253.75 g/mol
InChI Key: LDFDANAPKSZENI-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the triazole ring can interact with metal ions, affecting their biological functions .

Comparison with Similar Compounds

Similar Compounds

  • 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methylphenyl)-
  • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(phenylmethyl)-5-[2-(1-piperidinyl)ethyl]-
  • 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-

Uniqueness

The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-ethyl-2-methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

110623-26-2

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H12ClN3S/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3

InChI Key

LDFDANAPKSZENI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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